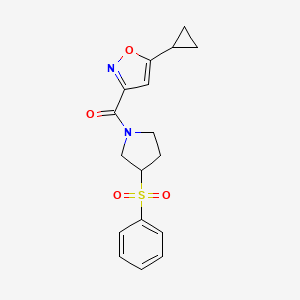

(5-Cyclopropylisoxazol-3-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

[3-(benzenesulfonyl)pyrrolidin-1-yl]-(5-cyclopropyl-1,2-oxazol-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S/c20-17(15-10-16(23-18-15)12-6-7-12)19-9-8-14(11-19)24(21,22)13-4-2-1-3-5-13/h1-5,10,12,14H,6-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGESXSYBGBDNAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)N3CCC(C3)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

CDI-Mediated Coupling Protocol

The general protocol involves:

- Activation of 5-cyclopropylisoxazole-3-carboxylic acid with CDI in anhydrous tetrahydrofuran (THF) to form the intermediate acyl imidazole.

- Nucleophilic attack by 3-(phenylsulfonyl)pyrrolidine on the activated carbonyl, yielding the target methanone.

- Step 1 : 5-Cyclopropylisoxazole-3-carboxylic acid (1.0 equiv) and CDI (1.1 equiv) are stirred in THF at 25°C for 1 hour.

- Step 2 : 3-(Phenylsulfonyl)pyrrolidine (1.05 equiv) in dimethylformamide (DMF) is added dropwise, followed by 12–15 hours of agitation.

- Workup : Concentration under reduced pressure, precipitation with ethyl acetate/water (1:1), and purification via silica chromatography (hexane/ethyl acetate gradient).

Table 1 : Optimization of CDI-Mediated Coupling

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Solvent | THF/DMF (1:1 v/v) | 89–91% |

| Temperature | 25°C | Minimal decomposition |

| Reaction Time | 12–15 hours | Maximal conversion |

| Base Additive | None required | — |

Alternative Coupling Methods

While CDI dominates literature reports, mixed carbonate and HOBt/EDCI strategies have been explored for structurally related methanones.

Mixed Carbonate Activation

In cases where CDI yields imidazole byproducts complicating purification, 4-nitrophenyl chloroformate generates an active carbonate intermediate. However, this method requires stoichiometric base (e.g., triethylamine) and exhibits lower yields (72–75%) for bulky substrates.

HOBt/EDCI Coupling

A mixture of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in dichloromethane achieves moderate yields (68–70%) but necessitates rigorous drying and prolonged reaction times (24–36 hours).

Substrate Synthesis and Functionalization

Preparation of 5-Cyclopropylisoxazole-3-Carboxylic Acid

- Cyclopropanation of methyl isoxazole-3-carboxylate via Simmons–Smith conditions (Zn/Cu couple, CH₂I₂).

- Hydrolysis of the methyl ester using LiOH in THF/water (4 hours, 85% yield).

Key Spectral Data :

Synthesis of 3-(Phenylsulfonyl)Pyrrolidine

- Pyrrolidine is treated with benzenesulfonyl chloride (1.2 equiv) in dichloromethane with N-methylmorpholine (1.5 equiv) as base.

- Purification via recrystallization (ethanol/water) affords the sulfonamide in 94% yield.

Table 2 : Characterization of 3-(Phenylsulfonyl)Pyrrolidine

| Technique | Data |

|---|---|

| ¹H NMR (CDCl₃) | δ 7.80–7.65 (m, 2H, Ph), 7.55–7.45 (m, 3H, Ph), 3.70–3.50 (m, 1H, pyrrolidine), 3.10–2.90 (m, 4H, pyrrolidine) |

| ¹³C NMR | δ 138.5 (SO₂Ph), 133.2, 129.4, 127.8 (Ph), 52.1, 48.7 (pyrrolidine) |

Reaction Optimization and Mechanistic Insights

Solvent Effects

Tetrahydrofuran (THF) and dimethylformamide (DMF) synergistically enhance reaction efficiency:

Stoichiometric Considerations

- CDI Excess (1.1–1.2 equiv) : Ensures complete activation of the carboxylic acid, minimizing unreacted starting material.

- Amine Equivalents (1.05 equiv) : Slight excess prevents diketone byproduct formation.

Analytical Characterization of the Target Compound

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.02 (d, J = 7.8 Hz, 2H, Ph-SO₂), 7.68 (t, J = 7.4 Hz, 1H, Ph-SO₂), 7.58 (t, J = 7.6 Hz, 2H, Ph-SO₂), 6.52 (s, 1H, isoxazole), 3.85–3.70 (m, 2H, pyrrolidine), 3.60–3.45 (m, 2H, pyrrolidine), 2.20–1.95 (m, 4H, cyclopropyl), 1.82–1.65 (m, 2H, pyrrolidine).

- ¹³C NMR : δ 169.8 (C=O), 161.2 (isoxazole), 140.1 (Ph-SO₂), 132.5, 129.8, 127.4 (Ph), 98.5 (isoxazole), 52.4, 48.9 (pyrrolidine), 14.2, 10.5 (cyclopropyl).

Mass Spectrometry

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

(5-Cyclopropylisoxazol-3-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or electrophiles like alkyl halides in polar solvents.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), liver (Hep-G2), and lung (A549) cancers. The mechanism of action is believed to involve the induction of apoptosis and disruption of cell cycle progression in tumor cells .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It has been reported to inhibit pro-inflammatory cytokine production and reduce inflammation in animal models of arthritis and other inflammatory diseases . This suggests potential applications in treating chronic inflammatory conditions.

Neurological Disorders

Given the structural characteristics of (5-Cyclopropylisoxazol-3-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone, it is being investigated for its neuroprotective effects. Preliminary studies indicate that it may help in neurodegenerative diseases by modulating pathways involved in neuronal survival and inflammation .

Antimicrobial Activity

The compound's efficacy against various pathogens has been explored, showing promising results against both bacterial and fungal strains. This broad-spectrum antimicrobial activity positions it as a potential candidate for developing new antibiotics or antifungal agents .

Case Studies

Mechanism of Action

The mechanism of action of (5-Cyclopropylisoxazol-3-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropylisoxazole and phenylsulfonyl-pyrrolidine moieties could play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues with Methanone Cores

The target compound shares a methanone backbone with derivatives synthesized by Molecules (2012), such as (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) and (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b) . Key differences include:

Key Findings :

- The target compound’s higher logP suggests greater membrane permeability compared to 7a/7b, which are more polar due to amino and ester groups.

Pyrrole- and Indole-Derived Cannabinoid Analogs

The target compound’s pyrrolidine sulfonyl group parallels the morpholinoethyl substituent in pyrrole-derived cannabinoids studied by Wiley et al. (1998) . These cannabinoids (e.g., JWH-030 and AM-1220) share a focus on optimizing side chains for CB1 receptor binding.

| Property | Target Compound | Pyrrole Cannabinoids (e.g., JWH-030) | Indole Cannabinoids (e.g., AM-1220) |

|---|---|---|---|

| Core Structure | Isoxazole-pyrrolidine methanone | Pyrrole + naphthalene | Indole + naphthalene |

| Key Substituent | Phenylsulfonyl | Morpholinoethyl | Pentyl or hexyl side chain |

| CB1 Receptor Affinity | Not reported | Moderate (Ki ~50 nM) | High (Ki ~5 nM) |

| In Vivo Potency | Not tested | Lower than indole analogs | High (ED50 < 1 mg/kg in mice) |

Key Findings :

- Side Chain Length: The phenylsulfonyl group in the target compound may mimic the morpholinoethyl chain in pyrrole cannabinoids, but its rigid aromatic structure could limit conformational flexibility compared to alkyl chains in indole derivatives .

- Activity Profile: Pyrrole-based cannabinoids exhibit reduced potency and selectivity compared to indole analogs. For example, pyrrole derivatives show 10-fold lower affinity for CB1 receptors but better separation of hypomobility and antinociception effects .

Research Implications and Limitations

- Synthetic Feasibility : The target compound’s synthesis (unreported in evidence) likely requires specialized conditions due to the cyclopropyl and sulfonyl groups, contrasting with the straightforward thiophene functionalization in 7a/7b .

Biological Activity

The compound (5-Cyclopropylisoxazol-3-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the existing research on its biological activity, including cytotoxicity, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure features a cyclopropyl isoxazole ring and a pyrrolidine moiety with a phenylsulfonyl group, which may contribute to its biological properties.

1. Cytotoxicity

Research has indicated that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. A notable study evaluated the cytotoxicity of related compounds against five human cancer cell lines: RKO, A549, MCF-7, PC-3, and HeLa. The results demonstrated that certain derivatives achieved over 70% inhibition of cell viability at concentrations around 100 µM .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative 4r | RKO | 60.70 |

| Derivative 4r | PC-3 | 49.79 |

| Derivative 4r | HeLa | 78.72 |

These findings suggest that the compound may possess significant anti-cancer properties, warranting further investigation into its mechanisms of action.

2. Antimicrobial Activity

In addition to cytotoxicity, some studies have explored the antimicrobial properties of compounds in the same class as this compound. While specific data on this compound is limited, related compounds have shown promising results against various bacterial strains. For instance, research on cyclotide derivatives revealed minimum inhibitory concentrations (MICs) as low as 4.2 µM against certain pathogens . This suggests that modifications in the structure could enhance antimicrobial efficacy.

The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in proliferation and apoptosis. The presence of the isoxazole and pyrrolidine rings suggests potential interactions with enzymes or receptors that modulate these pathways.

Case Study: In Vitro Evaluation

A comprehensive study involving in vitro assays assessed the effects of several derivatives on cell viability and morphology. Cells treated with IC50 concentrations showed altered morphology indicative of apoptosis, further supporting the compound's potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for constructing the (5-cyclopropylisoxazol-3-yl) and (3-(phenylsulfonyl)pyrrolidin-1-yl) moieties in this compound?

- The isoxazole ring can be synthesized via 1,3-dipolar cycloaddition between cyclopropane-derived nitrile oxides and alkynes, as demonstrated in isoxazole-fused heterocycle synthesis . For the pyrrolidine sulfonylation, a two-step approach is typical: (i) pyrrolidine protection (e.g., Boc), (ii) sulfonylation using phenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane), followed by deprotection .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

- NMR :

- ¹H NMR : Cyclopropyl protons (δ 1.0–1.5 ppm as multiplets), isoxazole C-H (δ 6.5–7.5 ppm), and pyrrolidine protons (δ 3.0–3.5 ppm for N-linked CH₂).

- ¹³C NMR : Carbonyl (C=O) at δ 165–175 ppm, sulfonyl (SO₂) at δ 125–135 ppm .

Q. How can researchers assess the hydrolytic stability of the sulfonamide group under physiological conditions?

- Conduct accelerated stability studies in buffered solutions (pH 1.2–7.4) at 37°C. Monitor degradation via HPLC with UV detection (λ = 254 nm) and compare retention times against fresh samples. Sulfonamides are generally stable but may degrade under strongly acidic/basic conditions .

Advanced Research Questions

Q. What strategies are effective for optimizing the coupling of the isoxazole and pyrrolidinone fragments to maximize yield?

- Use coupling reagents like EDCI/HOBt in anhydrous DMF or DCM to activate the methanone carbonyl. Alternatively, employ Mitsunobu conditions (DIAD, PPh₃) for ether linkages. Monitor reaction progress via TLC (toluene:ethyl acetate, 8:2) and optimize stoichiometry (1.2–1.5 equiv of pyrrolidinone fragment) .

- Key data : A 2025 study on similar pyrazole-pyrrolidinone systems achieved 78% yield using EDCI/HOBt at 0°C for 24 hours .

Q. How can computational chemistry (e.g., DFT, molecular docking) predict the biological activity of this compound?

- Perform density functional theory (DFT) to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic regions. For docking , use AutoDock Vina with protein targets (e.g., kinases or GPCRs) to assess binding affinity. Compare with structurally related compounds, such as (2,6-dimethylmorpholino)pyrazole methanones, which showed anticancer activity .

Q. What experimental and analytical approaches resolve contradictions in biological assay results (e.g., inconsistent IC₅₀ values across studies)?

- Reproducibility checks : Standardize assay conditions (e.g., cell line passage number, serum concentration).

- Orthogonal assays : Validate cytotoxicity via MTT and ATP-based luminescence assays.

- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .

Methodological Challenges and Solutions

Q. How can researchers address low solubility of this compound in aqueous media for in vitro studies?

- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations.

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the phenylsulfonyl moiety to enhance hydrophilicity .

Q. What crystallographic techniques confirm the stereochemistry of the pyrrolidine sulfonamide group?

- Single-crystal XRD : Grow crystals via slow evaporation in ethanol/water (9:1). Resolve the structure to confirm the sulfonamide’s spatial orientation and hydrogen-bonding interactions (e.g., S=O···H-N) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.